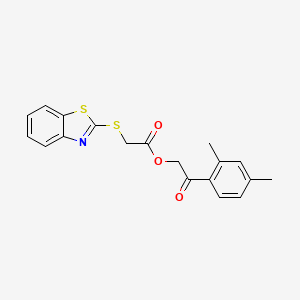

2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Description

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a β-keto-sulfone derivative characterized by a 2,4-dimethylphenyl group linked to a ketone-oxygenated ethyl chain and a benzothiazole-sulfanylacetate moiety. Such compounds are pivotal in organic synthesis, particularly as intermediates for Michael additions, Knoevenagel condensations, and the preparation of polyfunctionalized heterocycles like chalcones and vinyl sulfones . The benzothiazole core enhances biological activity, while the sulfanyl group contributes to redox versatility and metal coordination capabilities.

Properties

IUPAC Name |

[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-12-7-8-14(13(2)9-12)16(21)10-23-18(22)11-24-19-20-15-5-3-4-6-17(15)25-19/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHDVTPFGBLWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168305 | |

| Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385380-88-1 | |

| Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385380-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid with 2-(2,4-dimethylphenyl)-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been studied for its potential anticonvulsant properties. It has shown promising results in preclinical studies, demonstrating significant protection against seizures in animal models . Additionally, its binding properties with epilepsy molecular targets such as GABA receptors and sodium channels have been explored, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of GABA receptors and sodium channels, which play crucial roles in the regulation of neuronal excitability. By enhancing GABAergic inhibition and stabilizing sodium channel activity, the compound can reduce the likelihood of seizure occurrence .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron-Donating Groups : The 2,4-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, stabilizing intermediates in condensation reactions compared to the 4-methoxyphenyl analog, which offers greater polarity .

- Benzothiazole vs. Oxadiazole Cores : Benzothiazole derivatives exhibit stronger π-π stacking interactions in catalytic systems, whereas oxadiazole analogs (e.g., Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) are more effective in antimicrobial applications due to their planar heterocyclic structure .

- Hydroxyl Substituents : The 2,4-dihydroxyphenyl variant (CAS 401602-69-5) shows marked chelation activity toward transition metals, making it suitable for antioxidant formulations, unlike the dimethylphenyl derivative’s focus on synthetic utility .

Physicochemical Properties

- Solubility: The 2,4-dimethylphenyl group reduces water solubility compared to hydroxylated analogs but improves compatibility with nonpolar organic solvents (e.g., toluene, dichloromethane).

- Thermal Stability : Benzothiazole-sulfanyl derivatives generally decompose above 200°C, with alkyl substituents (e.g., methyl, ethyl) enhancing thermal resistance over methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.